molecular formula C22H32O2Si B14275239 (4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-1-ol CAS No. 164907-39-5

(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-1-ol

Cat. No.: B14275239
CAS No.: 164907-39-5
M. Wt: 356.6 g/mol
InChI Key: LTBRSVIOCXYIRK-LJQANCHMSA-N
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Description

(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-1-ol is a chemical compound that features a tert-butyldiphenylsilyl group attached to a pentanol backbone. This compound is often used in organic synthesis, particularly as a protecting group for alcohols due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-1-ol typically involves the protection of the hydroxyl group of 4-methylpentan-1-ol with a tert-butyldiphenylsilyl chloride reagent. The reaction is usually carried out in the presence of a base such as imidazole or pyridine to facilitate the formation of the silyl ether bond .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction restores the alcohol functionality .

Scientific Research Applications

(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-1-ol is widely used in scientific research for various applications:

Mechanism of Action

The mechanism of action of (4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-1-ol primarily involves its role as a protecting group. The tert-butyldiphenylsilyl group stabilizes the hydroxyl functionality, preventing unwanted reactions during synthetic processes. The protecting group can be selectively removed under mild acidic or basic conditions, revealing the free hydroxyl group for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyldimethylsilyl (TBDMS) ether
  • tert-Butyldiphenylsilyl (TBDPS) ether
  • Trimethylsilyl (TMS) ether

Uniqueness

Compared to other silyl ethers, (4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-1-ol offers a balance of stability and ease of removal. The diphenyl groups provide additional steric hindrance, enhancing the stability of the protecting group, while the tert-butyl group allows for mild deprotection conditions .

Properties

CAS No.

164907-39-5

Molecular Formula

C22H32O2Si

Molecular Weight

356.6 g/mol

IUPAC Name

(4R)-5-[tert-butyl(diphenyl)silyl]oxy-4-methylpentan-1-ol

InChI

InChI=1S/C22H32O2Si/c1-19(12-11-17-23)18-24-25(22(2,3)4,20-13-7-5-8-14-20)21-15-9-6-10-16-21/h5-10,13-16,19,23H,11-12,17-18H2,1-4H3/t19-/m1/s1

InChI Key

LTBRSVIOCXYIRK-LJQANCHMSA-N

Isomeric SMILES

C[C@H](CCCO)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C

Canonical SMILES

CC(CCCO)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C

Origin of Product

United States

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